3-(Furan-2-yl)-1-methyl-4-propyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a furan ring and a pyrazole moiety, contributing to its potential pharmacological properties. The compound's molecular formula is , and it has a molecular weight of approximately 206.26 g/mol. It is classified as an organic compound and is often used in scientific research, particularly in medicinal chemistry.
The synthesis of 3-(Furan-2-yl)-1-methyl-4-propyl-1H-pyrazol-5-amine typically involves several steps, including the formation of the pyrazole ring followed by the introduction of the furan substituent. Common methods for synthesizing pyrazole derivatives include:
Technical details regarding specific reactions may vary, but these methods generally provide a pathway to develop the desired compound.
The molecular structure of 3-(Furan-2-yl)-1-methyl-4-propyl-1H-pyrazol-5-amine features a pyrazole ring fused with a furan ring. The structural representation can be summarized with its SMILES notation: CCCCC(c1nn(c(c1)C)C)C2=CC=CO2, which indicates the arrangement of atoms and their connectivity.
Key structural data includes:
VBELXIDQEMPGLK-UHFFFAOYSA-N3-(Furan-2-yl)-1-methyl-4-propyl-1H-pyrazol-5-amine can participate in various chemical reactions typical for pyrazole derivatives, such as:
Technical details about these reactions depend on specific conditions such as temperature, solvent, and catalysts used.
The mechanism of action for 3-(Furan-2-yl)-1-methyl-4-propyl-1H-pyrazol-5-amine is primarily studied in the context of its biological activities. Pyrazole derivatives often exhibit pharmacological effects through interactions with various biological targets, such as enzymes or receptors.
For instance, they may inhibit specific enzymes involved in metabolic pathways or modulate receptor activities leading to therapeutic effects. Data regarding specific mechanisms would require detailed studies focusing on this compound's activity in biological systems.
Key physical properties include:
Chemical properties include:
Relevant data on these properties are crucial for applications in laboratory settings.
3-(Furan-2-yl)-1-methyl-4-propyl-1H-pyrazol-5-amine has potential applications in various fields:
This compound's unique structure makes it valuable for exploring new therapeutic avenues and understanding pyrazole chemistry better.
Pyrazole-containing heterocycles constitute a privileged scaffold in drug design due to their structural versatility and diverse pharmacological profiles. These compounds exhibit a remarkable capacity for intermolecular interactions with biological targets, enabling potent enzyme inhibition and receptor modulation. The 5-aminopyrazole motif serves as a critical pharmacophore in numerous therapeutic agents, with its amino group at the 5-position facilitating hydrogen bonding interactions essential for target binding [3] [6]. The compound 3-(Furan-2-yl)-1-methyl-4-propyl-1H-pyrazol-5-amine exemplifies this strategic design, featuring:
Table 1: Comparative Bioactivity of Pyrazole Substituent Patterns
| Position | Substituent | Electronic Effect | Biological Influence |
|---|---|---|---|
| 1 | Methyl | +I effect | Enhanced metabolic stability vs. H or phenyl |
| 3 | Furan-2-yl | π-electron rich | Improved stacking with aromatic residues in enzyme binding pockets |
| 4 | Propyl | +I effect | Optimal logP balance for CNS penetration |
| 5 | Amino | Strong H-bonding | Critical for target affinity and kinase inhibition |
Recent studies demonstrate that 5-aminopyrazole derivatives exhibit therapeutic potential against multiple disease pathways, including:
The strategic fusion of furan and pyrazole rings creates synergistic pharmacophores that enhance target affinity and selectivity. Furan's oxygen atom provides an additional hydrogen bond acceptor site, while its planar aromatic system enables optimal π-orbital overlap with biological targets. 3-(Furan-2-yl)-1-methyl-4-propyl-1H-pyrazol-5-amine exemplifies this hybrid architecture, where the furan ring directly connects to the pyrazole core at the 3-position, creating an extended conjugated system that influences electron distribution across both rings [1] [4]. This configuration enhances:
Table 2: Intermolecular Interactions Enabled by Furan-Pyrazole Hybrids
| Interaction Type | Structural Component | Biological Consequence |
|---|---|---|
| Hydrogen bonding | 5-Amino group | High-affinity binding to catalytic residues |
| π-π stacking | Furan-pyrrole system | Stabilization in kinase ATP-binding sites |
| Hydrophobic | Propyl chain | Enhanced membrane penetration |
| Van der Waals | Methyl group at N1 | Complementarity with steric pockets |
Recent preclinical studies demonstrate that furan-pyrazole hybrids reduce neuroinflammation by suppressing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in microglial cells [5]. Molecular docking reveals these hybrids bind competitively to HMGB1 and HMGB1 Box A proteins, key mediators in neuroinflammatory cascades. The furan oxygen specifically forms hydrogen bonds with Arg329 and Asp330 residues, while the pyrazole nitrogen coordinates with Lys298 – interactions not possible with phenyl-substituted analogs [5].
5-Aminopyrazole chemistry has evolved through three distinct phases in medicinal research:
Table 3: Milestones in 5-Aminopyrazole Drug Development
| Year | Development | Therapeutic Application |
|---|---|---|
| 1998 | Celecoxib approval | COX-2 selective anti-inflammatory |
| 2012 | Anagliptin approval | DPP-4 inhibition for type 2 diabetes |
| 2021 | Crizotinib optimization | ALK/ROS1 inhibition in NSCLC |
| 2023 | Hassan synthesis protocol | Antioxidant pyrazoles via V₂O₅/SiO₂ catalysis |
| 2025 | Sulfenylated 5-aminopyrazoles | Dual AChE/BuChE inhibition for Alzheimer's |
Contemporary synthetic innovations include:
The compound 3-(Furan-2-yl)-1-methyl-4-propyl-1H-pyrazol-5-amine represents the current generation of hybrid pyrazoles, synthesized through advanced catalytic methods that position it as a multipotent therapeutic candidate. Its structural features combine historical advantages of pyrazole drugs with contemporary design principles favoring hybrid heterocycles and targeted substituent effects [1] [3] [10].
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 21416-14-8